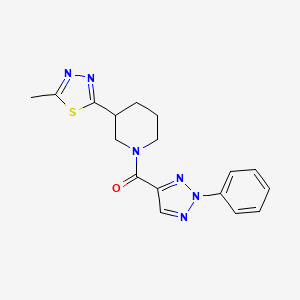
(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While the exact synthesis process for this specific compound is not available, related compounds have been synthesized using various methods. For instance, a series of 1,3,4-thiadiazole derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . Another study reported the synthesis of thiazolidin-4-one analogues having a 1,3,4-oxadiazole/thiadiazole moiety .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the thiadiazole and triazole rings are aromatic and relatively stable, but they can participate in reactions under certain conditions . The piperidine ring can also undergo various reactions, particularly at the nitrogen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would be influenced by the polarities of its functional groups, and its melting and boiling points would depend on its molecular weight and the strength of intermolecular forces .
Scientific Research Applications
Antiviral and Antitumoral Activity
Compounds structurally similar to the one have been synthesized and evaluated for their antiviral and antitumoral activities. For instance, derivatives involving the triazolothiadiazine and thiadiazolylphenyl methanone frameworks have shown promising results in vitro against certain viral infections and tumor cells. The subtle structural variations in these compounds can significantly influence their biological activities, including the ability to inhibit tubulin polymerization, a mechanism relevant to antitumor activity (Parameshwara Chary Jilloju et al., 2021).
Antimicrobial Activity
New pyridine derivatives, including those with thiadiazolyl and triazolyl groups, have been synthesized and assessed for their antimicrobial efficacy. These compounds display variable and modest activity against a range of bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Anticonvulsant and Anticancer Evaluation
Compounds with a structural basis in methanone derivatives incorporating piperidine and thiadiazolyl moieties have been explored for their anticonvulsant and anticancer potentials. Such studies indicate the versatility of these chemical frameworks in designing drugs with specific neurological or oncological applications (R. S. Gouhar, Eman M. Raafat, 2015).
Structural and Molecular Studies
The synthesis, structural characterization, and biological activities of compounds containing triazolyl and thiadiazolyl groups have been extensively studied. Crystal structure analysis and molecular interaction studies offer insights into how these compounds interact at the molecular level, which is critical for tailoring their properties for specific scientific applications (Ziqing Cao et al., 2010).
Future Directions
The future research directions for this compound could include further investigation of its synthesis and characterization, as well as exploration of its potential biological activities. Given the known activities of related compounds, it could be of interest in the fields of medicinal chemistry and drug discovery .
Mechanism of Action
Target of action
Compounds containing a 1,3,4-thiadiazole moiety have been studied for their antimicrobial properties . They may act by interacting with bacterial or fungal proteins, disrupting their normal function .
Mode of action
Other 1,3,4-thiadiazole derivatives have been shown to interact with microbial proteins, leading to cell death .
Biochemical pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Many antimicrobial agents work by disrupting essential biochemical pathways in the microbes, such as dna replication or protein synthesis .
Result of action
As an antimicrobial agent, the result of this compound’s action would likely be the death of the targeted microbes .
properties
IUPAC Name |
[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c1-12-19-20-16(25-12)13-6-5-9-22(11-13)17(24)15-10-18-23(21-15)14-7-3-2-4-8-14/h2-4,7-8,10,13H,5-6,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMVKKIZFQWAIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

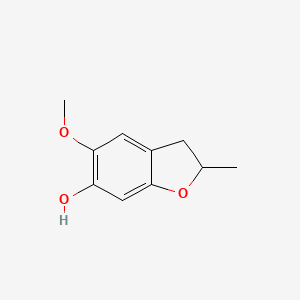

![N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2432341.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-nitrobenzyl)sulfanyl]propanoate](/img/structure/B2432342.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2432343.png)
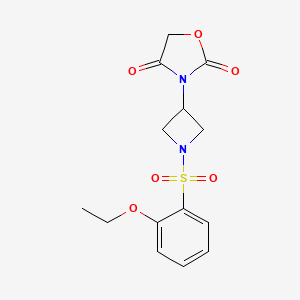
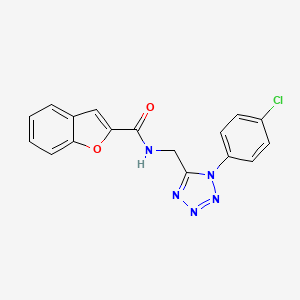
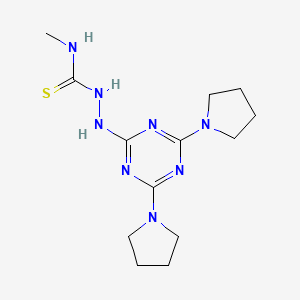
![(Z)-3-(4-hydroxy-3-methoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B2432349.png)
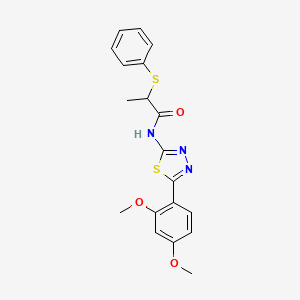

![5-((4-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2432355.png)

![1,2,5-Oxadiazol-3-amine, 4-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B2432359.png)